tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a 2,6-diazaspiro[3.4]octane core substituted with a tert-butoxycarbonyl (Boc) protecting group at position 6 and a 1-(2-methylpropyl)-1H-pyrrol-3-yl moiety at position 1. With the CAS number 885270-86-0, it has a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . Key physicochemical properties include a density of 1.1 g/cm³, boiling point of 301.3°C, and logP of 0.93, indicating moderate lipophilicity suitable for pharmaceutical applications . The Boc group enhances stability during synthesis, while the spirocyclic structure may confer conformational rigidity, influencing receptor binding in drug discovery contexts .
Properties
Molecular Formula |
C19H31N3O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
tert-butyl 3-[1-(2-methylpropyl)pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C19H31N3O2/c1-14(2)10-21-8-6-15(11-21)16-19(12-20-16)7-9-22(13-19)17(23)24-18(3,4)5/h6,8,11,14,16,20H,7,9-10,12-13H2,1-5H3 |
InChI Key |
CDSVROUISZFSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=C1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows these key steps:
Synthesis of the 2,6-diazaspiro[3.4]octane core : This involves cyclization reactions starting from appropriate piperazine or piperidine derivatives, often using intramolecular nucleophilic substitution or ring-closing methods.
Introduction of the pyrrole substituent at the nitrogen : This is achieved via N-alkylation or N-arylation of the diazaspiro nitrogen with a pyrrole derivative, specifically 1-(2-methylpropyl)pyrrole.
Installation of the tert-butyl carbamate protecting group : Typically introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to protect the carboxylate moiety.
Detailed Synthetic Route from Patent EP 3377060 B1
A key source for the preparation method is the European Patent EP 3377060 B1, which describes related pyrazole and pyrrole derivatives with spirocyclic diazaspiro cores, including processes for their preparation.
Step 1: Formation of the spirocyclic diazaspiro intermediate
Starting from a suitable piperazine derivative, the spirocyclic ring is formed by intramolecular cyclization. For example, a piperazine bearing a side chain with a leaving group (e.g., halide or tosylate) at the appropriate position undergoes nucleophilic displacement by the nitrogen atom to form the spirocyclic system.
Step 2: N-Alkylation with 1-(2-methylpropyl)pyrrole
The nitrogen atom on the spirocyclic ring is alkylated with 1-(2-methylpropyl)pyrrole under controlled conditions. This step requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions. Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or sodium hydride facilitating the alkylation.
Step 3: Introduction of the tert-butyl carbamate protecting group
The carboxylate group at position 6 of the spirocyclic ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate. This step is generally performed at low temperatures (0–25°C) to maintain selectivity and prevent decomposition.
Alternative Synthetic Approaches
Direct spirocyclization with pre-functionalized pyrrole
In some synthetic routes, the pyrrole substituent is introduced earlier, and the spirocyclization is performed on a pyrrole-containing precursor. This approach can reduce the number of steps but requires the pyrrole moiety to withstand the cyclization conditions.
Use of protecting groups on the pyrrole nitrogen
To avoid undesired side reactions during spirocyclization, the pyrrole nitrogen may be temporarily protected (e.g., as a silyl ether or carbamate) and deprotected after the spirocyclic ring formation.
Data Table: Summary of Key Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Spirocyclic ring formation | Piperazine derivative, base, solvent (DMF) | Intramolecular nucleophilic substitution |
| N-Alkylation with pyrrole | 1-(2-methylpropyl)pyrrole, base (K2CO3), DMF | Controlled stoichiometry essential |
| Boc protection of carboxylate | Di-tert-butyl dicarbonate, base (Et3N), 0–25°C | Mild conditions to preserve other groups |
Research Results and Yields
The spirocyclization step generally proceeds with moderate to high yields (60–85%), depending on the leaving group and reaction conditions.
N-Alkylation with the pyrrole derivative typically achieves yields between 50–75%, with careful control of reaction time and temperature critical to minimize side products.
Boc protection is usually quantitative or near-quantitative (>90% yield) under optimized conditions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the presence of the spirocyclic core, pyrrole substitution, and Boc protecting group.
Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of 291.39 g/mol.
Infrared Spectroscopy (IR) : Characteristic carbamate carbonyl absorption around 1700 cm⁻¹.
Chromatographic Purity : High-performance liquid chromatography (HPLC) used to assess purity, typically >95%.
Chemical Reactions Analysis
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Scientific Research Applications
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for the development of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Core Modifications
| Compound Name | CAS Number | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP |
|---|---|---|---|---|---|
| tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | 885270-86-0 | 2,6-diazaspiro[3.4]octane | Boc at position 6 | 212.29 | 0.93 |
| tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 1363382-39-1 | 2,6-diazaspiro[3.4]octane | Boc at position 2 | 212.29 | 1.02 (estimated) |
| cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 | Hexahydropyrrolo[3,4-c]pyrrole | Boc at position 2 | 226.30 | 1.15 |
- Positional Isomerism: The Boc group’s position (2 vs. For example, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1363382-39-1) may exhibit higher lipophilicity (logP ~1.02) due to the Boc group’s placement closer to the pyrrolidine nitrogen .
- Core Modifications: Replacing the spiro[3.4]octane with a hexahydropyrrolo[3,4-c]pyrrole core (CAS 250275-15-1) increases molecular weight (226.30 vs. 212.29) and logP (1.15 vs.
Functional Group Variations
| Compound Name | CAS Number | Functional Groups | Key Differences | Biological Relevance |
|---|---|---|---|---|
| tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate | 1434141-78-2 | Oxo group at position 2 | Ketone introduces polarity | May reduce metabolic stability compared to amine-containing analogs |
| tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | 1352926-14-7 | Benzyl group at position 6 | Increased aromaticity | Enhances π-π stacking in receptor binding |
- Benzyl Substitution : The benzyl group in CAS 1352926-14-7 adds aromatic bulk, which could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in vasopressin antagonist candidates .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate | cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole |
|---|---|---|---|
| Molecular Weight | 212.29 | 214.26 | 226.30 |
| logP | 0.93 | 0.75 (estimated) | 1.15 |
| PSA (Ų) | 41.57 | 58.20 | 41.57 |
| Solubility (mg/mL) | <0.1 (predicted) | ~0.5 (predicted) | <0.1 (predicted) |
- Polar Surface Area (PSA) : The oxo-containing analog (PSA 58.20 Ų) may exhibit reduced cellular uptake compared to the target compound (PSA 41.57 Ų) .
- Storage Stability : All Boc-protected spiro compounds require storage at 2–8°C under inert gas, indicating susceptibility to hydrolysis and oxidation .
Biological Activity
The compound tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS No. 2060008-13-9) is a member of the diazaspirocyclic class of compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H31N3O2
- Molecular Weight : 333.47 g/mol
- CAS Number : 2060008-13-9
The structural uniqueness of the diazaspiro[3.4]octane core contributes to its biological activity, with modifications at the periphery influencing its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the potential of diazaspiro compounds in combating infectious diseases. A related compound demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL for certain derivatives . This suggests that tert-butyl derivatives may also exhibit similar antimicrobial properties.
Anticancer Potential
The diazaspirocyclic framework has been associated with various anticancer activities. Compounds derived from this structure have been reported as inhibitors of menin-MLL1 interactions, which are crucial in certain leukemias . The ability to modulate signaling pathways such as MAPK and PI3K further supports its potential as an anticancer agent.
Neuropharmacological Effects
Research indicates that compounds with a similar structural motif can act as selective dopamine D3 receptor antagonists . This suggests that tert-butyl derivatives may possess neuropharmacological effects, potentially useful in treating disorders such as schizophrenia or addiction.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in pathogen survival or cancer cell proliferation.
- Receptor Modulation : By acting on neurotransmitter receptors, it may alter signaling pathways associated with mood regulation and cognition.
- Structural Interactions : The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing binding affinity and specificity.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antitubercular | 0.016 | |
| Compound B | Anticancer (menin) | Not specified | |
| Compound C | Dopamine D3 antagonist | Not specified |
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of various diazaspiro derivatives against specific targets. For instance, a study found that certain structural modifications led to enhanced potency against M. tuberculosis and improved selectivity towards cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
